molecular formula C15H12IN3O2S B3990126 1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B3990126
M. Wt: 425.2 g/mol
InChI Key: AKAYZUTZQRYVPT-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 2-iodophenyl group at the 1-position and a 4-methylpyrimidin-2-ylsulfanyl substituent at the 3-position.

Properties

IUPAC Name

1-(2-iodophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O2S/c1-9-6-7-17-15(18-9)22-12-8-13(20)19(14(12)21)11-5-3-2-4-10(11)16/h2-7,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAYZUTZQRYVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: This step often involves the use of iodinating agents such as iodine or N-iodosuccinimide (NIS) in the presence of a catalyst.

    Attachment of the Methylpyrimidinylsulfanyl Group: This can be done through nucleophilic substitution reactions, where the pyrimidinylsulfanyl group is introduced using reagents like 4-methylpyrimidine-2-thiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Research: Studying its interactions with biological molecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to structurally related pyrrolidine-2,5-dione derivatives (Table 1):

Table 1: Structural and Molecular Properties of Analogs

Compound Name Substituents (Position 1 & 3) Molecular Formula Molecular Weight Key Features
1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione 2-Iodophenyl; 4-methylpyrimidin-2-ylsulfanyl C₁₅H₁₂IN₃O₂S 425.24* High lipophilicity (iodine), potential enzyme inhibition
1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione [CAS 6230-44-0] 4-Methylphenyl; pyrimidin-2-ylsulfanyl C₁₅H₁₃N₃O₂S 299.35 Lower steric hindrance, moderate bioavailability
1-(4-Bromophenyl)-3-(2-pyridinylsulfanyl)-2,5-pyrrolidinedione 4-Bromophenyl; pyridin-2-ylsulfanyl C₁₅H₁₁BrN₂O₂S 363.23 Halogenated aromatic ring, potential antimicrobial activity
1-(2-Trifluoromethylphenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione 2-Trifluoromethylphenyl; 4-methylphenylsulfanyl C₁₈H₁₅F₃NO₂S 382.38 Enhanced metabolic stability (CF₃), hydrophobic interactions
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl; 4-bromophenyloxy C₁₈H₁₅BrN₂O₄ 419.23 Dual substituents (acetyl, bromo), GABA-transaminase inhibition (IC₅₀ = 100.5 µM)

*Calculated based on similar analogs.

Key Observations:
  • Heterocyclic Moieties : The 4-methylpyrimidin-2-ylsulfanyl group may offer stronger π-π stacking and hydrogen bonding compared to pyridine () or phenylsulfanyl () groups, influencing target selectivity .
  • Bioavailability : The target compound’s polar surface area (PSA) is likely higher than 140 Ų due to the sulfanyl and pyrimidine groups, which may reduce oral bioavailability per Veber’s criteria .
Enzyme Inhibition:
  • GABA-Transaminase : Analogs like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione show IC₅₀ values of 100.5 µM, suggesting that halogenated derivatives (e.g., iodine) may further optimize activity .
  • IDO1/TDO2 Inhibition : The co-crystal structure of (3S)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione with hTDO2 (PDB: 6KPS) highlights the importance of halogen interactions in the active site . The iodine atom’s larger size may improve binding affinity but could also introduce steric clashes.
Antimicrobial Activity:
  • Substituent Impact : Derivatives with electron-withdrawing groups (e.g., Br, Cl) exhibit enhanced antibacterial activity compared to H or methyl groups . The iodine substituent may follow this trend, though its bulky size could limit penetration.

Biological Activity

1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure comprising a pyrrolidine ring, a pyrimidine moiety, and an iodine-substituted phenyl group, which may contribute to its pharmacological properties. The molecular formula of this compound is C₁₅H₁₂I₃N₃O₂S.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. The presence of iodine and sulfur in its structure is noteworthy as these elements can significantly influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural frameworks often exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrrolidine and pyrimidine can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific interactions of this compound with cancer cell lines remain to be fully elucidated, but preliminary data suggest potential efficacy against various cancer types.

Antimicrobial Effects

The antimicrobial activity of this compound is another area of interest. Compounds containing sulfur and nitrogen heterocycles are known for their ability to disrupt microbial cell membranes or inhibit essential enzymes. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Preliminary tests on this compound indicate that it may possess antimicrobial properties worthy of further investigation.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Pyrimidine derivatives are often involved in the inhibition of key enzymes in metabolic pathways. Studies focusing on enzyme kinetics could provide insights into the specific mechanisms by which this compound exerts its biological effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can help elucidate the unique biological activity profile of this compound:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorophenyl)-3-[methylthio]-pyrrolidine-2,5-dioneChlorine instead of iodine; methylthio groupPotentially different reactivity due to chlorine's electronegativity
1-(2-Bromophenyl)-3-[4-methylpyridin-2-yl]-sulfanyl-pyrrolidineBromine substitution; pyridine instead of pyrimidineDifferent biological activity profile due to bromine
1-(Phenyl)-3-[4-methoxypyridin-2-y]-sulfanyl-pyrrolidineNo halogen; methoxy substitutionIncreased lipophilicity due to methoxy group

This table highlights how variations in halogen and functional groups can affect the reactivity and biological activity of similar compounds.

Case Studies and Research Findings

Recent studies have begun to explore the pharmacological potential of this compound in more detail:

  • Anticancer Activity : A study investigating derivatives similar to 1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In vitro assays have indicated that related compounds exhibit significant inhibitory effects on various bacterial strains, suggesting that 1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine could similarly affect microbial growth.
  • Enzyme Interaction Studies : Computational modeling has been employed to predict the binding affinity of this compound to key enzymes involved in cancer metabolism, showing promising results that warrant further experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Iodophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

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